molecular formula C7H6ClFO2 B1530752 3-Chloro-6-fluoro-2-methoxyphenol CAS No. 1781486-66-5

3-Chloro-6-fluoro-2-methoxyphenol

Cat. No.: B1530752
CAS No.: 1781486-66-5
M. Wt: 176.57 g/mol
InChI Key: CHZISEPZSVSYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 . It is a liquid at room temperature and should be stored at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Antioxidant and Therapeutic Applications

Phenolic compounds like Chlorogenic Acid (CGA) demonstrate a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulation activities. CGA, found in green coffee extracts and tea, modulates lipid metabolism and glucose, potentially aiding in the management of hepatic steatosis, cardiovascular disease, diabetes, and obesity. It is suggested that more research could optimize its biological and pharmacological effects, potentially making CGA a natural food additive to replace synthetic antibiotics and reduce medical costs (Naveed et al., 2018).

Role as Nutraceuticals and Food Additives

Chlorogenic Acid serves dual roles as a nutraceutical for the prevention and treatment of metabolic syndrome, exhibiting anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It also acts as a food additive, showing antimicrobial activity against a broad spectrum of organisms, which is beneficial for food preservation. Its antioxidant activity, particularly against lipid oxidation, protective properties against the degradation of other bioactive food compounds, and prebiotic activity make it an excellent candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Environmental and Chemical Sensor Applications

Phenolic compounds like 4-Methyl-2,6-diformylphenol (DFP) are important for developing chemosensors for various analytes, showing high selectivity and sensitivity. DFP-based compounds can detect metal ions, anions, neutral molecules, and pH regions, highlighting the role of phenolic compounds in environmental monitoring and chemical sensing (Roy, 2021).

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, emitted from lignin pyrolysis, are studied for their atmospheric reactivity and potential as tracers for biomass burning. Their interactions with radicals and ozone highlight the environmental impact and degradation pathways of phenolic compounds, contributing to secondary organic aerosol (SOA) formation and understanding of biomass-burning plumes' atmospheric aging (Liu et al., 2022).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

3-Chloro-6-fluoro-2-methoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular functions. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, oxidative stress, and disruptions in normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-chloro-6-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZISEPZSVSYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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